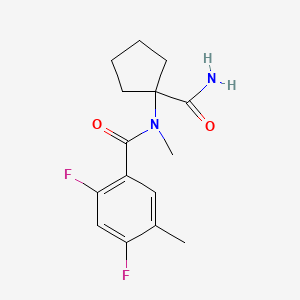
N-(2-hydroxy-1-phenylethyl)-2-(1-morpholin-4-ylcyclopentyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-1-phenylethyl)-2-(1-morpholin-4-ylcyclopentyl)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also referred to as Compound X, and it has been synthesized using a unique method that involves the use of various chemical reagents. The compound has been shown to have promising pharmacological properties, making it a potential candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-1-phenylethyl)-2-(1-morpholin-4-ylcyclopentyl)acetamide is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by modulating the activity of various signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. The compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that is involved in the regulation of various metabolic processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. The compound has also been shown to reduce pain perception in animal models. Additionally, the compound has been shown to inhibit the growth of tumor cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
N-(2-hydroxy-1-phenylethyl)-2-(1-morpholin-4-ylcyclopentyl)acetamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and it has been shown to have good stability under various conditions. The compound is also highly selective for its target receptors, which makes it a useful tool for studying various signaling pathways. However, the compound also has some limitations. The compound has low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied in humans, which limits its potential clinical applications.
Future Directions
There are several future directions for research on N-(2-hydroxy-1-phenylethyl)-2-(1-morpholin-4-ylcyclopentyl)acetamide. One potential direction is to study the compound's potential as a neuroprotective agent in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study the compound's potential as an anti-tumor agent in various types of cancer. Additionally, more research is needed to fully understand the compound's mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of N-(2-hydroxy-1-phenylethyl)-2-(1-morpholin-4-ylcyclopentyl)acetamide involves a series of chemical reactions that are carried out in a specific order. The starting material for the synthesis is phenylethylamine, which is reacted with 4-morpholinecarboxaldehyde to form the corresponding imine. The imine is then reduced using sodium borohydride to form the amine. The amine is then reacted with cyclopentanone to form the corresponding ketone. The ketone is then reacted with ethyl chloroacetate to form the final product.
Scientific Research Applications
N-(2-hydroxy-1-phenylethyl)-2-(1-morpholin-4-ylcyclopentyl)acetamide has been shown to have potential therapeutic applications in various fields of medicine. The compound has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been shown to have potential as a neuroprotective agent.
properties
IUPAC Name |
N-(2-hydroxy-1-phenylethyl)-2-(1-morpholin-4-ylcyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c22-15-17(16-6-2-1-3-7-16)20-18(23)14-19(8-4-5-9-19)21-10-12-24-13-11-21/h1-3,6-7,17,22H,4-5,8-15H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLLTEBBXKKKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)NC(CO)C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-(1-propylpyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642423.png)
![(2-Methylpyridin-3-yl)-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B7642432.png)
![1-[Methyl(3-thiophen-2-ylpropanoyl)amino]cyclopentane-1-carboxamide](/img/structure/B7642440.png)
![[4-[(5-Fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B7642442.png)

![2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B7642455.png)
![2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol](/img/structure/B7642466.png)
![2,3,4,5-tetrafluoro-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B7642468.png)
![2-(3,4-difluorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7642483.png)
![ethyl 3-[(5-ethyl-3-methylfuran-2-carbonyl)amino]-1H-pyrazole-5-carboxylate](/img/structure/B7642488.png)
![methyl 3-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethylamino)benzoate](/img/structure/B7642497.png)
![4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7642522.png)
![N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642525.png)
![N-(2-hydroxy-1-phenylethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7642528.png)